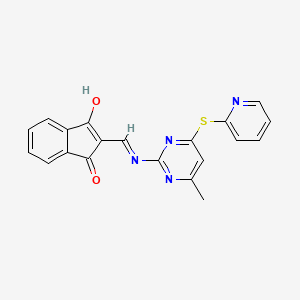
2-(((4-Methyl-6-(2-pyridylthio)pyrimidin-2-YL)amino)methylene)indane-1,3-dione
Descripción general
Descripción
2-(((4-Methyl-6-(2-pyridylthio)pyrimidin-2-YL)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C20H14N4O2S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Compounds
Research has focused on synthesizing new fluorescent compounds, including 2-substituted indeno[1,2-d]pyrimidin-5-ones, which were achieved by reacting 2-[bis(methylsulfanyl)methylene]indan-1,3-dione with various amidine derivatives. These synthesized compounds exhibit fluorescence in the solid state, highlighting their potential for applications in material science, particularly in the development of fluorescent materials for sensing and imaging technologies (Hagimori et al., 2016).
Development of Polyfunctional Fused Heterocyclic Compounds
The research also extends to the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones. These reactions lead to the creation of complex structures with multiple functionalities, such as 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, showcasing the chemical versatility of these compounds for synthesizing heterocyclic compounds with potential pharmacological activities (Hassaneen et al., 2003).
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones
Another application involves the facile construction of substituted pyrimido[4,5-d]pyrimidones, which are synthesized under microwave-assisted conditions. This methodology highlights an efficient and novel approach to synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, which could be critical in developing new drugs and materials with enhanced chemical and physical properties (Dabiri et al., 2007).
Análisis Bioquímico
Biochemical Properties
2-(((4-Methyl-6-(2-pyridylthio)pyrimidin-2-YL)amino)methylene)indane-1,3-dione plays a crucial role in biochemical reactions. It interacts with enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and methylation reactions . The compound also interacts with proteins involved in cell signaling pathways, such as tyrosine-protein kinase transforming protein Abl and MAP kinases . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes and proteins, thereby modulating their activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), leading to reduced collagen deposition in liver fibrosis models . Additionally, it affects the expression of genes involved in cell cycle progression and apoptosis, thereby influencing cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DHFR, inhibiting their activity and thereby reducing the synthesis of DNA and RNA . It also interacts with proteins involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism. These interactions result in the modulation of various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, affecting cell survival and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing collagen deposition in liver fibrosis models . At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR, which is essential for the synthesis of pyrimidine and purine nucleotides . The compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism. These interactions result in changes in the levels of various metabolites, influencing cellular function and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which facilitate its transport to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Its subcellular localization is essential for its ability to influence various cellular processes, including DNA repair, cell cycle progression, and apoptosis.
Propiedades
IUPAC Name |
3-hydroxy-2-[(E)-(4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-yl)iminomethyl]inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c1-12-10-17(27-16-8-4-5-9-21-16)24-20(23-12)22-11-15-18(25)13-6-2-3-7-14(13)19(15)26/h2-11,25H,1H3/b22-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUZCGJCXMDIK-SSDVNMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


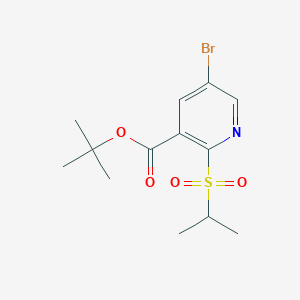
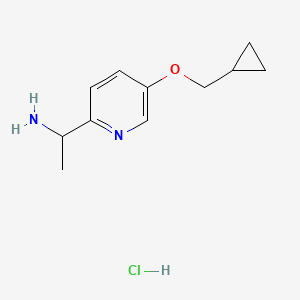

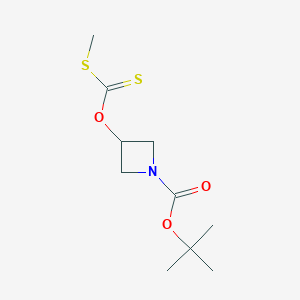


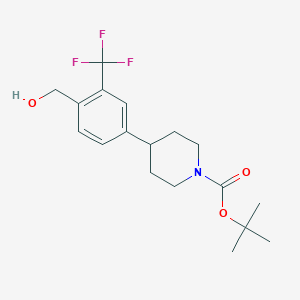
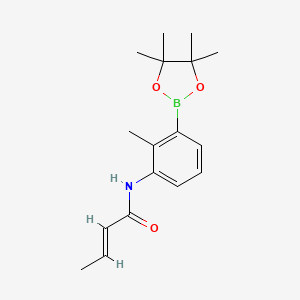
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)
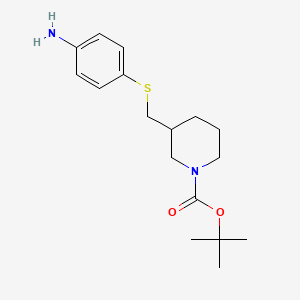
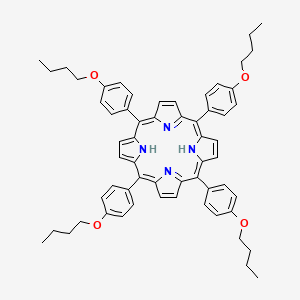
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)
![N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B1486967.png)
